molecular formula Cl3Sb+ B14490470 CID 71380591 CAS No. 64013-14-5

CID 71380591

Cat. No.: B14490470
CAS No.: 64013-14-5
M. Wt: 228.11 g/mol
InChI Key: FHFKBIYIKAMZCI-UHFFFAOYSA-K
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Description

PubChem identifiers (CIDs) are typically associated with unique chemical structures, biological activities, or pharmacological properties.

Properties

CAS No.

64013-14-5

Molecular Formula

Cl3Sb+

Molecular Weight

228.11 g/mol

InChI

InChI=1S/3ClH.Sb/h3*1H;/q;;;+4/p-3

InChI Key

FHFKBIYIKAMZCI-UHFFFAOYSA-K

Canonical SMILES

Cl[Sb+](Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

CID 71380591 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 71380591 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to understand its effects on different biological systems.

    Medicine: It has potential therapeutic applications and is being studied for its effects on various medical conditions.

    Industry: It is used in the production of various industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 71380591 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Scenario 1: Hypothetical Betulin-Derived Inhibitor

If this compound belongs to the betulin-derived inhibitor family (as in ), its analogs would include:

Compound Name PubChem CID Core Structure Functional Groups Biological Role
Betulin 72326 Lupane triterpenoid Hydroxyl groups Antiviral, anti-inflammatory
Betulinic Acid 64971 Lupane triterpenoid Carboxylic acid, hydroxyl Anticancer, HIV inhibition
3-O-Caffeoyl Betulin 10153267 Lupane + caffeoyl Ester linkage, phenolic groups Enhanced bioactivity
This compound 71380591 (Hypothetical) (Inferred modifications) (Theoretical applications)

Key Comparisons :

  • Structural Modifications: Betulinic acid (CID 64971) introduces a carboxylic acid group, enhancing solubility and target binding compared to betulin (CID 72326).
  • Functional Impact : Modifications in side chains or functional groups (e.g., esterification, hydroxylation) correlate with improved pharmacokinetic profiles or target specificity in betulin derivatives .

Scenario 2: Hypothetical Oscillatoxin Analog

If this compound is an oscillatoxin derivative (as in ), its analogs would include:

Compound Name PubChem CID Core Structure Substituents Toxicity Profile
Oscillatoxin D 101283546 Macrocyclic polyketide Methyl, hydroxyl groups Cytotoxic, algal toxin
30-Methyl-Oscillatoxin D 185389 Macrocyclic polyketide Additional methyl group Enhanced stability
Oscillatoxin E 156582093 Macrocyclic polyketide Epoxide group Neurotoxic effects
This compound 71380591 (Hypothetical) (Inferred substituents) (Theoretical bioactivity)

Key Comparisons :

  • Structural Variations : Methylation (e.g., 30-methyl-oscillatoxin D, CID 185389) increases metabolic stability, while epoxidation (e.g., oscillatoxin E, CID 156582093) may enhance neurotoxicity .
  • Functional Outcomes : Subtle structural changes in oscillatoxins significantly alter binding affinity to ion channels or enzymes, influencing their ecological roles as algal toxins .

Methodological Framework for Comparison

The absence of direct data for this compound necessitates reliance on established methodologies from the evidence:

Structural Overlay Analysis: As demonstrated in (Figure 8), 3D overlays of steroid backbones or triterpenoid derivatives highlight orientation and steric compatibility with targets .

Functional Group Impact : Studies like BERT and RoBERTa emphasize systematic hyperparameter tuning to optimize performance; analogously, functional group modifications in compounds dictate bioactivity .

Data Presentation : Follow guidelines from Chemical and Pharmaceutical Bulletin for table formatting, ensuring clarity in structural and functional comparisons .

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